molecular formula C14H16ClN3O2S B6447286 6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline CAS No. 2549053-47-4

6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline

Cat. No.: B6447286
CAS No.: 2549053-47-4
M. Wt: 325.8 g/mol
InChI Key: LQDIVZSOSOVVPZ-UHFFFAOYSA-N
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Description

6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications

Safety and Hazards

The safety and hazards associated with quinoline derivatives can vary greatly depending on the specific compound. For example, a similar compound, 4-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, has hazard statements H302,H312,H332 indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of research on quinoline derivatives are likely to continue focusing on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Additionally, researchers are looking for innovative ways to decrease the usage of chemicals and solvents which are harmful to both human health and the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloroquinoline, which serves as the core structure.

    Substitution Reaction: The 6-chloroquinoline undergoes a substitution reaction with 4-methanesulfonylpiperazine. This reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like acetonitrile.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80°C) under an inert atmosphere to ensure the complete substitution of the chlorine atom with the piperazine moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields.

    Catalytic Processes: The use of heterogeneous catalysts can enhance reaction efficiency and selectivity.

    Green Chemistry Approaches: Solvent-free conditions and the use of recyclable catalysts are employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including malaria and bacterial infections.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.

    Camptothecin: A quinoline alkaloid with potent anticancer activity.

Uniqueness

6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline is unique due to its methanesulfonylpiperazine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its specific applications in scientific research.

Properties

IUPAC Name

6-chloro-2-(4-methylsulfonylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-21(19,20)18-8-6-17(7-9-18)14-5-2-11-10-12(15)3-4-13(11)16-14/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDIVZSOSOVVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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